1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione
Brand Name: Vulcanchem
CAS No.: 306935-39-7
VCID: VC2000980
InChI: InChI=1S/C11H7F3O4/c12-11(13,14)10(16)4-7(15)6-1-2-8-9(3-6)18-5-17-8/h1-3H,4-5H2
SMILES: C1OC2=C(O1)C=C(C=C2)C(=O)CC(=O)C(F)(F)F
Molecular Formula: C11H7F3O4
Molecular Weight: 260.17 g/mol

1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

CAS No.: 306935-39-7

Cat. No.: VC2000980

Molecular Formula: C11H7F3O4

Molecular Weight: 260.17 g/mol

* For research use only. Not for human or veterinary use.

1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione - 306935-39-7

Specification

CAS No. 306935-39-7
Molecular Formula C11H7F3O4
Molecular Weight 260.17 g/mol
IUPAC Name 1-(1,3-benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione
Standard InChI InChI=1S/C11H7F3O4/c12-11(13,14)10(16)4-7(15)6-1-2-8-9(3-6)18-5-17-8/h1-3H,4-5H2
Standard InChI Key FDLJUCOQPAGQNY-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C(=O)CC(=O)C(F)(F)F
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C(=O)CC(=O)C(F)(F)F

Introduction

Chemical Identity and Nomenclature

1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione represents a specialized organic compound belonging to the butyrophenone chemical class. This compound features a combination of a benzodioxole ring system and a trifluorinated butanedione chain. It is commercially available at 97% purity from various chemical suppliers and is primarily used in research applications .

Chemical Identifiers

The compound's identity is established through various standardized identifiers, as detailed in Table 1.

Table 1: Chemical Identifiers for 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Identifier TypeValue
CAS Number306935-39-7
Molecular FormulaC₁₁H₇F₃O₄
Molecular Weight260.17 g/mol
MDL NumberMFCD01570563
InChI KeyFDLJUCOQPAGQNY-UHFFFAOYSA-N
PubChem CID2775368

Sources: Compiled from chemical databases and supplier information

Synonyms and Alternative Nomenclature

This compound is known by several synonyms in scientific literature and commercial contexts, reflecting different naming conventions and structural interpretations:

  • 1-(2H-1,3-benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

  • 3-[3,4-(Methylenedioxy)benzoyl]-1,1,1-trifluoroacetone

  • 1,3-butanedione,1-1,3-benzodioxol-5-yl-4,4,4-trifluoro

  • 3-3,4-methylenedioxy benzoyl-1,1,1-trifluoroacetone

  • 1-benzo[d] dioxol-5-yl-4,4,4-trifluorobutane-1,3-dione

The IUPAC name precisely describes the molecular structure: 1-(1,3-benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione, indicating a butanedione chain with terminal trifluoromethyl group attached to position 1 of a benzodioxole ring system .

Physical and Chemical Properties

The physical and chemical properties of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione determine its behavior in various environments and its potential applications in chemical processes.

Basic Physical Properties

Table 2: Physical Properties of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

PropertyValue
Physical StateNot explicitly stated in sources, likely solid at room temperature
Molecular Weight260.17 g/mol
Formula Weight260.17
Purity (Commercial)Typically 97%

Sources: Compiled from supplier specifications

Structural Representation

The compound can be represented through various chemical notations, each providing different perspectives on its structure:

  • SMILES Notation: C1OC2=C(O1)C=C(C=C2)C(=O)CC(=O)C(F)(F)F

  • Alternative SMILES: FC(F)(F)C(=O)CC(=O)C1=CC2=C(OCO2)C=C1

These notations describe a molecule containing a benzodioxole ring connected to a butanedione chain with a terminal trifluoromethyl group. The benzodioxole portion consists of a benzene ring fused with a 1,3-dioxole (forming a methylenedioxy bridge), while the side chain features two carbonyl groups and terminates with a trifluoromethyl moiety .

Structural Analysis and Chemical Characteristics

Molecular Structure

The molecular structure of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione consists of two distinct structural components:

  • A benzodioxole ring system (1,3-benzodioxol-5-yl group)

  • A 4,4,4-trifluorobutane-1,3-dione chain

The benzodioxole component features a benzene ring with a methylenedioxy bridge (-O-CH₂-O-) connecting positions 3 and 4. This creates a five-membered heterocyclic ring fused to the benzene structure. The butanedione chain contains two carbonyl groups at positions 1 and 3, with a trifluoromethyl group at position 4 .

Functional Groups

The compound contains several important functional groups that define its chemical behavior:

  • Two carbonyl groups (C=O) in the butanedione chain

  • A trifluoromethyl group (CF₃) providing enhanced stability and lipophilicity

  • A methylenedioxy bridge creating a cyclic acetal structure

  • An aromatic benzene ring providing structural rigidity

The presence of these functional groups suggests potential for keto-enol tautomerism, hydrogen bonding capabilities, and varied reactivity patterns that could be exploited in chemical synthesis and applications.

Synthesis and Production Methods

SpecificationValue
PurityTypically 97%
Available Quantities1g, 10g
PackagingGenerally in amber glass bottles
Storage Conditions2-8°C (refrigerated)
Assay MethodNot specified in search results

Sources: Supplier information

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